molecular formula C10H15N B2989414 1-(2,3-Dimethylphenyl)ethan-1-amine CAS No. 42291-01-0

1-(2,3-Dimethylphenyl)ethan-1-amine

Cat. No.: B2989414
CAS No.: 42291-01-0
M. Wt: 149.237
InChI Key: BCMVLFXVTXOVBQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, featuring a dimethyl substitution on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,3-dimethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the aldehyde being converted to the corresponding amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3-Dimethylphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)ethan-1-amine involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing signaling pathways. For instance, it could interact with trace amine-associated receptors, modulating neurotransmitter release and affecting neuronal activity .

Comparison with Similar Compounds

  • 1-(3,5-Dimethylphenyl)ethan-1-amine
  • 2-(3,5-Dimethylphenyl)ethan-1-amine
  • 1-(2,4-Dimethylphenyl)ethan-1-amine

Uniqueness: 1-(2,3-Dimethylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, leading to differences in how it interacts with molecular targets compared to its analogs .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMVLFXVTXOVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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